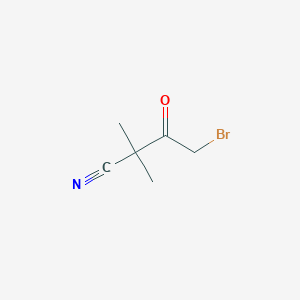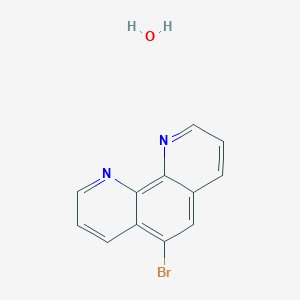![molecular formula C17H13N3O3S3 B2394059 N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide CAS No. 1021040-27-6](/img/structure/B2394059.png)
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .
Synthesis Analysis
The synthesis of thiazolopyrimidines involves various synthetic approaches . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The reaction mechanism involved nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which underwent [3,3]-Claisen rearrangement .Molecular Structure Analysis
The molecular structure of thiazolopyrimidines can be determined using one- and two-dimensional NMR and IR spectroscopy . The IR spectrum provides information about the functional groups present in the molecule . The NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
Thiazolopyrimidines possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . The position of substituents in the initial aldehyde was the crucial factor determining the reaction direction .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolopyrimidines can be analyzed using IR and NMR spectroscopy . The IR spectrum provides information about the functional groups present in the molecule . The NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .Scientific Research Applications
Anticancer Applications
Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by the introduction of new binding sites, optimizing the interaction between the ligand and biological target .
Antibacterial Applications
Some compounds of thiazolo[3,2-a]pyrimidines have shown significant antibacterial activities . Their structural similarity to biogenic purine bases makes them potential purine antagonists .
Antitubercular Applications
Thiazolo[3,2-a]pyrimidines have also been screened for their antitubercular activities . Some compounds have shown promising results in this field .
Anti-inflammatory Applications
Thiazolo[3,2-a]pyrimidines have demonstrated anti-inflammatory activities . This makes them potential candidates for the development of new anti-inflammatory drugs .
Antihypertensive Applications
These compounds have also shown antihypertensive activities , indicating their potential use in the treatment of hypertension .
Antiviral Applications
Thiazolo[3,2-a]pyrimidines have demonstrated antiviral activities . This suggests their potential use in the development of new antiviral drugs .
Antioxidant Applications
These compounds have shown antioxidant activities , which could be beneficial in the treatment of diseases caused by oxidative stress .
Acetylcholine Esterase Inhibitory Applications
Thiazolo[3,2-a]pyrimidines have demonstrated acetylcholine esterase inhibitory activities . This suggests their potential use in the treatment of Alzheimer’s disease .
Mechanism of Action
Target of Action
The compound, N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide, is a derivative of thiazolo[3,2-a]pyrimidine . Thiazolo[3,2-a]pyrimidines are structural analogs of biogenic purine bases and can be considered as potential purine antagonists . They are promising scaffolds for the design of new medicines, including anticancer drugs
Mode of Action
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Biochemical Pathways
Derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, have been demonstrated to have high antitumor, antibacterial, and anti-inflammatory activities . This suggests that they may interact with multiple biochemical pathways related to these biological processes.
Result of Action
Given the reported antitumor, antibacterial, and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives , it can be inferred that this compound may have similar effects.
properties
IUPAC Name |
N-[3-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S3/c1-11-8-15(21)20-14(10-25-17(20)18-11)12-4-2-5-13(9-12)19-26(22,23)16-6-3-7-24-16/h2-10,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLIXWTWKUYZLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CS4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)thiophene-2-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-methylphenyl)-3-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2393976.png)


![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile](/img/structure/B2393981.png)
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2393983.png)






![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2393995.png)
![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide](/img/structure/B2393997.png)
